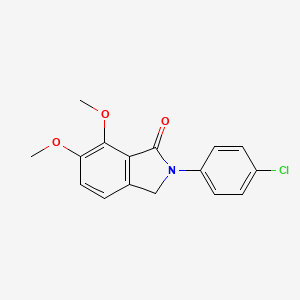

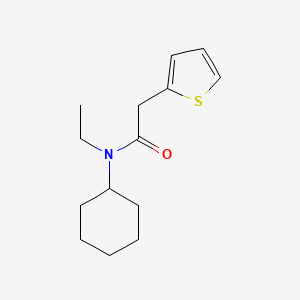

![molecular formula C19H20N2O4 B5510232 4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5510232.png)

4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of aromatic compounds with specific functional groups, like the one , often involves multi-step synthetic routes that include the formation of amide bonds, protection and deprotection of functional groups, and the use of coupling agents to construct the complex architecture. Techniques such as nucleophilic acyl substitution and amide bond formation are commonly employed. For instance, the synthesis of azo-benzoic acids involves spectroscopic techniques like 1H and 13C NMR, UV–VIS, and IR to confirm structures, highlighting the complexity and careful characterization required in synthesizing such compounds (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Applications De Recherche Scientifique

Alkylation of β-Aminobutanoates : Seebach and Estermann (1987) explored the α-alkylation of β-aminobutanoates to produce 3-aminobutanoic acid derivatives. This method is significant for preparing enantiomerically pure derivatives, highlighting the compound's utility in stereochemical applications (Seebach & Estermann, 1987).

Diastereoselective Alkylation : Estermann and Seebach (1988) conducted diastereoselective alkylation of 3-aminobutanoic acid. Their research offers insights into achieving enantiomeric purity in 3-aminobutanoic acids, which is crucial for precise chemical synthesis (Estermann & Seebach, 1988).

Electrochemical Properties and Pseudocapacitance Performance : Kowsari et al. (2018) synthesized N‑benzoyl derivatives of isoleucine to enhance the electrochemical properties of conductive polymer films. This research is relevant for energy storage materials and highlights the compound's potential in electrochemical applications (Kowsari, Ehsani, Assadi, & Safari, 2018).

Crystal Structures and Hydrogen Bond Analysis : Karmakar et al. (2014) investigated the crystal structures and hydrogen bond patterns of amino acid conjugates, including derivatives of benzoic acid. This study is important for understanding molecular interactions and structural properties (Karmakar et al., 2014).

Biosynthesis of Benzoic Acid in Plants and Bacteria : Hertweck et al. (2001) explored the biosynthesis of benzoic acid in plants and bacteria. Their findings contribute to understanding the metabolic pathways and production of benzoic acid derivatives (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-[[2-(3-methylbutanoylamino)benzoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-12(2)11-17(22)21-16-6-4-3-5-15(16)18(23)20-14-9-7-13(8-10-14)19(24)25/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHANSMIDARKXBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

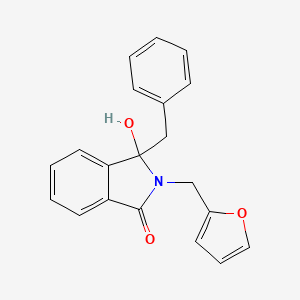

![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)

![N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)

![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)

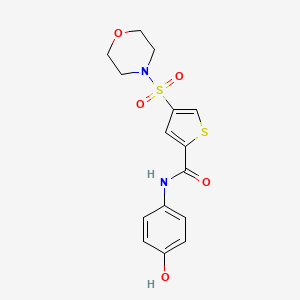

![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)

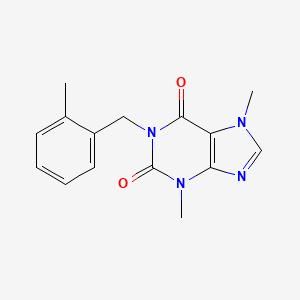

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5510214.png)

![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5510224.png)